molecular formula C13H12ClFN2O B8705954 2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one CAS No. 64513-04-8

2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one

Cat. No.: B8705954
CAS No.: 64513-04-8
M. Wt: 266.70 g/mol
InChI Key: NRGICBYVFJHWFF-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a chloro-fluorophenyl group and a tetrahydroindazole moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-fluoroaniline with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under specific conditions to form the tetrahydroindazole core.

    Final Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 4-Chloro-2-fluorobenzenemethanol
  • 4-Chloro-2-fluorophenylboronic acid

Uniqueness

2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

64513-04-8

Molecular Formula

C13H12ClFN2O

Molecular Weight

266.70 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one

InChI

InChI=1S/C13H12ClFN2O/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16-17/h5-7,16H,1-4H2

InChI Key

NRGICBYVFJHWFF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=C(C=C(C=C3)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

By substituting 4-chlorophenylhydrazine hydrochloride in the above procedure for 4-chloro-2-fluorophenylhydrazine hydrochloride, 2-(4-chlorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one was prepared, m.p. 183.5°-185° (Lit 186°-187°, Chem. Abs., 67, 11452h).
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